molecular formula C11H10BrNO B2568664 3-Bromo-2,8-dimethylquinolin-4-ol CAS No. 909208-88-4

3-Bromo-2,8-dimethylquinolin-4-ol

Cat. No.: B2568664
CAS No.: 909208-88-4
M. Wt: 252.111
InChI Key: BLIHMHPMCKIEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,8-dimethylquinolin-4-ol: is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.111 g/mol . This compound has been studied for its physical, chemical, biological, and analytical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,8-dimethylquinolin-4-ol typically involves the bromination of 2,8-dimethylquinolin-4-ol. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2,8-dimethylquinolin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the formation of various reduced quinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2,8-dimethylquinolin-4-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of 3-Bromo-2,8-dimethylquinolin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA, enzymes, and cellular receptors. These interactions can lead to the modulation of biological processes, resulting in its observed biological activities.

Comparison with Similar Compounds

    2,8-Dimethylquinolin-4-ol: Lacks the bromine atom, resulting in different chemical and biological properties.

    3-Chloro-2,8-dimethylquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-Iodo-2,8-dimethylquinolin-4-ol:

Uniqueness: 3-Bromo-2,8-dimethylquinolin-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-bromo-2,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIHMHPMCKIEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.